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Compound of Interest

3-Methyl-1,3-diazaspiro[4.4]non-1-
Compound Name:
en-4-one

Cat. No.: B11921890

Get Quote

Executive Summary

Product Identity: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS 675123-41-8).
Classification: Process-Related Impurity (Irbesartan).[1][2][3] Analytical Context: This guide
details the mass spectrometry fragmentation pattern of CAS 675123-41-8, a critical process
impurity formed during the synthesis of the antihypertensive drug Irbesartan.

In high-throughput drug development, distinguishing low-molecular-weight impurities from the
Active Pharmaceutical Ingredient (API) and matrix background is a frequent bottleneck. This
guide compares the fragmentation behavior of the N-Methyl Spiro Impurity (CAS 675123-41-8)
against the Irbesartan API, demonstrating how to leverage specific product ions for selective
guantification in complex reaction mixtures.

Technical Identity & Structural Context[2][4][5][6][7]
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. Comparative Alternative
Feature Target Analyte (Impurity)
(API)
3-Methyl-1,3-
Name _ _ Irbesartan
diazaspiro[4.4]non-1-en-4-one
CAS 675123-41-8 138402-11-6
Formula CsH12N20 C25H28N6sO
Monoisotopic Mass 152.09 Da 428.23 Da
Precursor lon [M+H]* m/z 153.1 m/z 429.3
Methylated Spiro- Biphenyl-Tetrazole linked to
Structural Core o ) o )
imidazolinone Spiro-imidazolinone

o Side-reaction (Methylation of ]
Origin ) ) Target Synthesis Product
intermediate)

Mechanistic Origin

CAS 675123-41-8 arises during the alkylation step of the Spiro Intermediate (1,3-
diazaspiro[4.4]non-1-en-4-one). If methylating agents (e.g., methyl halides from solvent
impurities or side reactions) are present, the nitrogen at position 3 is methylated instead of
coupling with the biphenyl moiety, yielding this truncated impurity.

Experimental Methodology (LC-MS/MS)

To achieve reproducible fragmentation, the following Triple Quadrupole (QqQ) parameters are
recommended. These settings prioritize the stability of the small spiro-ring fragments for the
impurity while maximizing the biphenyl cleavage for the API.

lonization Source: Electrospray lonization (ESI), Positive Mode.[4]

Spray Voltage: 4500 V.

Source Temperature: 500°C.

Curtain Gas: 30 psi.
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» Collision Gas (CAD): Medium (Nitrogen).

Optimized Transition List

Precursor Product Dwell
Analyte CE (eV) CXP (V) Role
(m/z) (m/z) (ms)
CAS
675123- 153.1 125.1 100 22 10 Quantifier
41-8
CAS
675123- 153.1 110.1 100 28 12 Qualifier
41-8
Irbesartan
429.3 207.1 50 35 15 Reference
(API)
Irbesartan N
429.3 195.1 50 40 15 Qualifier
(API)

Expert Insight: The impurity (m/z 153) is a low-mass ion. Use a lower Declustering Potential
(DP) (~50-60 V) compared to the API (~80-100 V) to prevent in-source fragmentation, which

can severely compromise sensitivity.

Fragmentation Analysis & Pathways
A. Impurity Fragmentation (CAS 675123-41-8)

The fragmentation of the N-Methyl Spiro Impurity is driven by the stability of the spiro-
cyclopentane ring and the lability of the amide bond.

e Primary Pathway (Loss of CO): The most abundant transition is the loss of carbon monoxide
(CO, 28 Da) from the imidazolinone ring. This is a characteristic cleavage for cyclic
amides/lactams.
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o Transition: m/z 153.1 - m/z 125.1

o Secondary Pathway (Ring Opening/Cleavage): Higher collision energies force the rupture of
the spiro-junction or loss of the methyl-amine moiety.

o Transition: m/z 153.1 — m/z 110.1 (Loss of CzHsN fragment).

B. Irbesartan APl Fragmentation (Reference)

Irbesartan fragmentation is distinct and dominated by the cleavage of the linker between the
spiro core and the biphenyl system.

o Primary Pathway (Benzyl Cleavage): The bond between the methylene bridge and the spiro
ring breaks, generating the stable (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl cation.

o Transition: m/z 429.3 - m/z 207.1

e Secondary Pathway: Further degradation of the tetrazole ring leads to m/z 195.1.[3]

Visualization of Fragmentation Logic

. Different Synthetic Origin
Impurity Precursor (No direct MS cross-talk) Irbesartan API

[M+H]+ m/z 153.1
(N-Methyl Spiro) [M+H]+ m/z 429.3

Loss of CO (-28 Da) Ring Opening Benzyl Linker Cleavage
Collision Energy: 22 evxlollision Energy: 28 eV Base Peak Tetrazole N2 Loss
Product lon m/z 125.1 Product lon m/z 110.1 Product lon m/z 207.1 Product lon m/z 195.1
[M+H - COJ+ [Ring Cleavage]+ (Biphenyl-Tetrazole Cation) (Tetrazole Degradation)

Click to download full resolution via product page

Figure 1: Comparative fragmentation pathways of Irbesartan API and its N-Methyl Spiro
Impurity (CAS 675123-41-8). The impurity follows a lactam-ring contraction pathway, while the
API follows a linker-cleavage pathway.

Performance Comparison: Impurity vs. API
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This section evaluates the analytical performance when detecting CAS 675123-41-8 in the

presence of excess Irbesartan.

Metric

CAS 675123-41-8
(Impurity)

Irbesartan (API)

Implication for
Analysis

lonization Efficiency

Moderate (Small polar

molecule)

High (Large, multiple

N-sites)

The impurity may
suffer ion suppression
from the API. Efficient
chromatographic
separation is required
(C18 column

recommended).

Fragmentation

Specificity

High (Unique m/z 125

fragment)

High (Unique m/z 207

fragment)

No isobaric
interference (Cross-
talk) is expected due
to the large mass
difference (Am ~276
Da).

Matrix Effect
Susceptibility

High (Elutes early in
RP-LC)

Low (Elutes later due

to lipophilicity)

Critical: The impurity
is more polar. Divert
LC flow to waste for
the first 1 min if using
high-salt buffers to
avoid source

contamination.

Linearity Range

1.0 — 1000 ng/mL

10 — 5000 ng/mL

The method must be
sensitive enough to
detect the impurity at
0.05% levels (ICH

limit).

Protocol Validation Check

To ensure the trustworthiness of your data, perform this self-validating check:
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« Inject a blank matrix: Ensure no signal at m/z 153.1 - 125.1.

 Inject API only (1 mg/mL): Confirm no degradation of API in the source leads to m/z 153.1
(In-source fragmentation of Irbesartan typically yields m/z 207, not the spiro core, ensuring
selectivity).

o Spike Recovery: Spike CAS 675123-41-8 at 0.1% level into API solution. Recovery must be
85-115%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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